molecular formula C14H28O3 B14309558 2,5-Dihydroxy-2-methyltridecan-3-one CAS No. 112402-57-0

2,5-Dihydroxy-2-methyltridecan-3-one

Cat. No.: B14309558
CAS No.: 112402-57-0
M. Wt: 244.37 g/mol
InChI Key: RSEZWSPMBKVJPQ-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-2-methyltridecan-3-one is an organic compound with a complex structure that includes hydroxyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-2-methyltridecan-3-one can be achieved through several methods. One common approach involves the reaction of appropriate precursors under controlled conditions to introduce the hydroxyl and ketone functionalities. For instance, the compound can be synthesized by the hydroxylation of a suitable tridecane derivative followed by oxidation to form the ketone group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, specific temperature and pressure conditions, and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxy-2-methyltridecan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,5-Dihydroxy-2-methyltridecan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-2-methyltridecan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in redox reactions, and undergo nucleophilic or electrophilic attacks, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 2,5-Dihydroxy-2-methylheptan-3-one
  • 2,5-Dihydroxy-2-methylhexan-3-one
  • 2,5-Dihydroxy-2-methylpentan-3-one

Comparison: 2,5-Dihydroxy-2-methyltridecan-3-one is unique due to its longer carbon chain compared to similar compounds. This extended chain length can influence its physical properties, such as solubility and melting point, as well as its reactivity and potential applications. The presence of hydroxyl and ketone groups in a longer carbon chain provides distinct chemical behavior and opportunities for diverse applications.

Properties

CAS No.

112402-57-0

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

2,5-dihydroxy-2-methyltridecan-3-one

InChI

InChI=1S/C14H28O3/c1-4-5-6-7-8-9-10-12(15)11-13(16)14(2,3)17/h12,15,17H,4-11H2,1-3H3

InChI Key

RSEZWSPMBKVJPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC(=O)C(C)(C)O)O

Origin of Product

United States

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